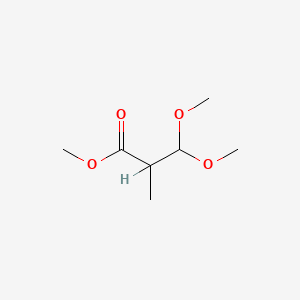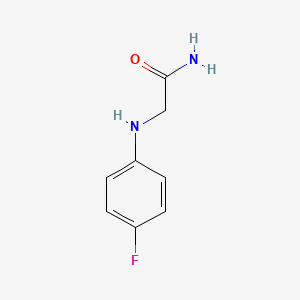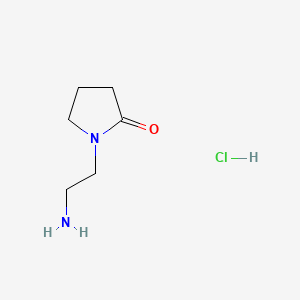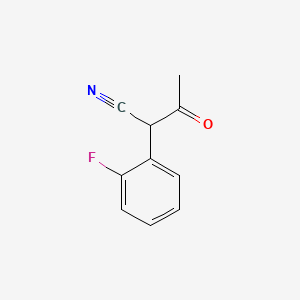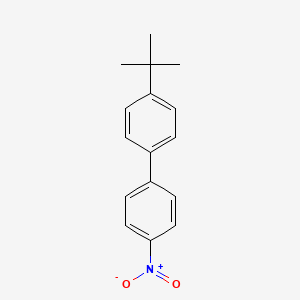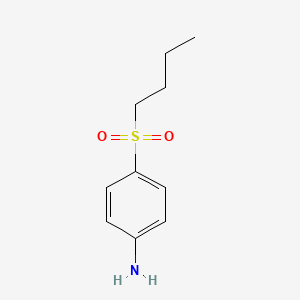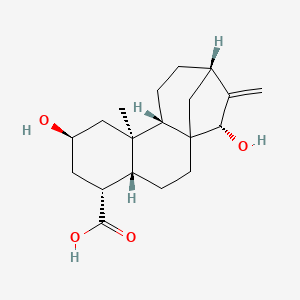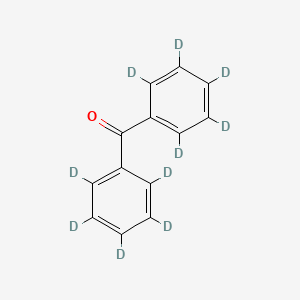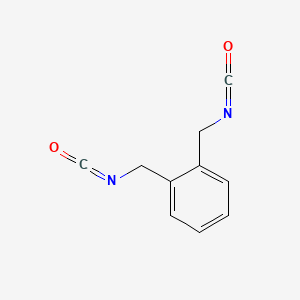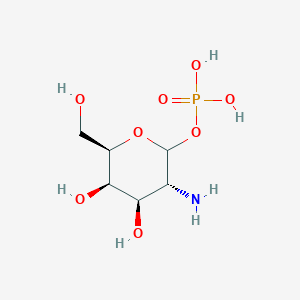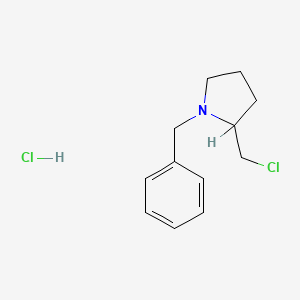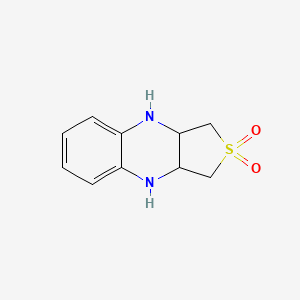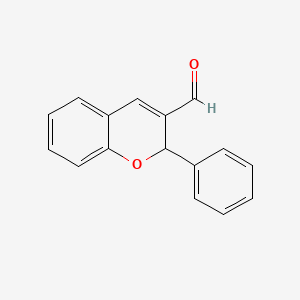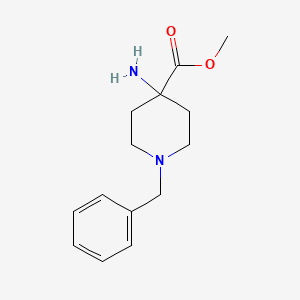![molecular formula C14H20N2O5S B1335071 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid CAS No. 125393-21-7](/img/structure/B1335071.png)
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid” is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 . It is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been described in recent advances. They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(Morpholine-4-sulfonyl)-phenylamine”, involves a multi-step reaction with chlorosulfonic acid, pyridine, and sodium hydroxide in methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) .Chemical Reactions Analysis
Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Antimicrobial and Modulating Activity
One significant application of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid, and its related compounds, lies in its antimicrobial properties. For example, 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, shows antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus and Escherichia coli. This compound, when combined with other antibiotics like amikacin, can significantly reduce the minimum inhibitory concentration, enhancing the antibiotic's effectiveness against resistant strains (Oliveira et al., 2015).
Chemical Transformations and Synthesis
Chemical transformations and synthesis represent another area of application. An effective synthesis method of 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, involving the Pfitzinger reaction, showcases the potential in chemical synthesis. This compound exhibits interesting pharmacological activities, indicating the broad scope of these morpholine derivatives in drug design and chemical research (Kravchenko et al., 2006).
Analgesic and Biological Activity
Morpholine derivatives also exhibit analgesic activities. For instance, compounds like 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids have been found to display moderate antimicrobial and analgesic activity. This indicates their potential as lead compounds in the development of new analgesics or antimicrobials (Koz’minykh et al., 2004).
Electrocatalytic and Corrosion Inhibition Applications
Compounds with a morpholine structure are also studied in the field of electrocatalysis and corrosion inhibition. They have shown efficacy in retarding hydrogen evolution and ionization of iron in acidic solutions, suggesting their utility in corrosion prevention and electrochemical applications (Szauer & Klenowicz, 1975).
Medical Imaging and Diagnostic Applications
In the field of medical imaging, morpholine derivatives have shown promise. For instance, radioiodinated 4-( p-iodophenyl)butyric acid, a compound with a morpholine structure, has been explored as a versatile agent for in vivo imaging, especially in single-photon emission computed tomography. Its ability to bind to albumin and its stable nature make it a candidate for various diagnostic applications (Wen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUFYGYQDNEKEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

